molecular formula C25H18ClFN2O4 B5161645 (5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5161645
M. Wt: 464.9 g/mol
InChI Key: VEGMFMZYDSSACL-MTJSOVHGSA-N
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Description

The compound (5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the substituents: The chloro, methyl, and fluorophenyl groups are introduced through substitution reactions, often using reagents like chlorinating agents, methylating agents, and fluorobenzene derivatives.

    Final assembly: The final step involves the coupling of the substituted diazinane with the methoxyphenyl group, typically using a coupling reagent such as a palladium catalyst under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are carefully controlled.

    Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.

    Interact with receptors: Modulate receptor activity, influencing cellular signaling pathways.

    Induce oxidative stress: Generate reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: is unique due to its specific substitution pattern and the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-15-8-9-19(13-22(15)26)29-24(31)21(23(30)28-25(29)32)12-16-4-3-7-20(11-16)33-14-17-5-2-6-18(27)10-17/h2-13H,14H2,1H3,(H,28,30,32)/b21-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGMFMZYDSSACL-MTJSOVHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC(=CC=C4)F)C(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC(=CC=C4)F)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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